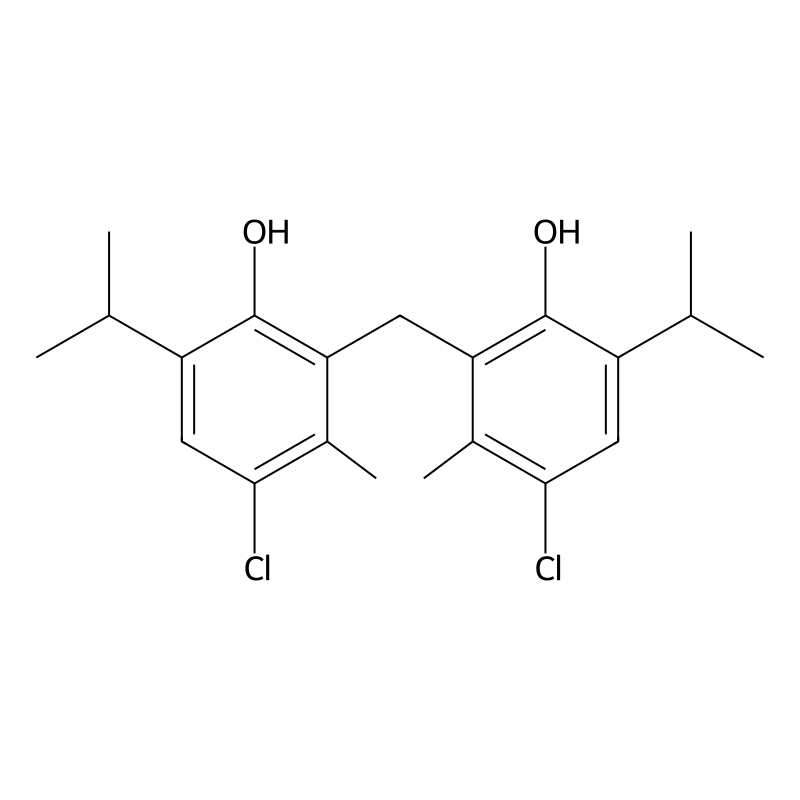

Biclotymol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Biological Activity

Biclotymol is an antimicrobial agent with additional anti-inflammatory and analgesic properties, making it suitable for treating local oropharyngeal infections [1] [2] [3]. Its activity is primarily localized, working directly at the site of infection.

The table below summarizes its core biological activities:

| Activity | Mechanism and Scope |

|---|---|

| Antibacterial | Demonstrates marked efficacy against Gram-positive cocci, specifically inhibiting the growth of Streptococcus pneumoniae and Haemophilus influenzae [2]. |

| Anti-inflammatory | Preclinical studies confirm a distinct anti-inflammatory effect, which helps reduce the inflammatory response in infected tissues [1]. |

| Analgesic | Provides a pain-relieving (analgesic) effect, helping to alleviate the discomfort associated with sore throats [1]. |

The following diagram illustrates the multi-targeted mechanism of action of this compound in treating an infectious sore throat:

This compound's multi-targeted mechanism of action

Quantitative Antibacterial Data

For research and development purposes, specific quantitative data on this compound's antibacterial activity is essential. The following table lists key metrics:

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C21H26Cl2O2 [2] [4] [3] |

| Molecular Weight | 381.34 g/mol [2] [4] [3] |

| CAS Registry Number | 15686-33-6 [2] [4] |

| MIC for *S. pneumoniae* | 150 μM [2] |

| MIC for *H. influenzae* | 150 μM [2] |

Formulation and Stability Considerations

A significant challenge in formulating this compound is its physical stability in the solid state. Research indicates that this compound is a poor glass former, and its amorphous form is inherently unstable, tending to crystallize over time [5] [6].

- Stability Profile: A specific study on the crystallization kinetics and molecular mobility of amorphous this compound highlights its low glass transition temperature (Tg) and high molecular mobility, even below Tg [5]. This makes it prone to devitrification (crystallization), which can adversely affect dissolution performance and solubility.

- Formulation Strategy: To stabilize the amorphous form and prevent crystallization, the use of amorphous solid dispersions (ASDs) is a key strategy [5]. This involves dispersing the drug within a polymer matrix (e.g., PVP, HPMC) which acts to:

- Increase the system's viscosity.

- Reduce molecular mobility.

- Raise the overall glass transition temperature (Tg).

- Inhibit nucleation and crystal growth through drug-polymer interactions [5].

Experimental Methodologies for Characterization

Robust characterization is critical for developing a stable this compound formulation. The following experimental protocols are central to this process:

Thermal Analysis for Crystallization Kinetics

- Objective: To study the crystallization behavior and molecular mobility of amorphous this compound.

- Method: Use Differential Scanning Calorimetry (DSC). The protocol involves heating the amorphous sample and measuring the glass transition temperature (Tg), as well as exothermic crystallization events. The kinetics of crystallization can be modeled from these measurements to predict long-term physical stability [5].

Evaluation of Amorphous Solid Dispersion Stability

- Objective: To prevent devitrification and stabilize the amorphous form of the drug in a solid dosage form.

- Method: Develop an Amorphous Solid Dispersion (ASD). Select a suitable polymer (e.g., PVP-VA) based on drug-polymer miscibility. The ASD can be manufactured using methods like spray drying or hot-melt extrusion. The resulting solid dispersion must be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state and DSC to check for a single, composition-dependent Tg indicating good miscibility. Stability studies under various temperature and humidity conditions are then conducted to monitor for recrystallization [5].

Clinical Efficacy Assessment

- Objective: To evaluate the efficacy and tolerability of a this compound spray in patients with infectious sore throat.

- Method: Conduct a randomized controlled trial. Patients are typically randomized to receive either this compound or a control/placebo treatment. Efficacy is assessed through patient-reported outcomes, often using a scale such as "very good," "good," "moderate," or "poor" [1]. Patient reports of local tolerability at the application site are also collected to confirm the excellent safety profile demonstrated in existing studies [1].

Key Insights for Drug Development Professionals

- Positioning in Therapy: this compound serves as a first-line local therapy for mild-to-moderate infectious sore throat. Its broad mechanism of action (antibacterial, anti-inflammatory, analgesic) addresses key symptoms while helping to mitigate antibiotic overuse [1].

- Critical Development Focus: The primary formulation challenge is not chemical degradation but physical instability. A successful development program must prioritize strategies to stabilize the amorphous form, with ASDs representing the most viable path [5].

- Evidence Base: Clinical efficacy in humans is supported by multiple studies, including randomized controlled trials, which report high levels of patient satisfaction and excellent tolerability for spray formulations [1].

References

- 1. Role of this compound -based products in the treatment of infectious sore... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antimicrobial Agent [medchemexpress.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. This compound | Infectious Oropharyngeal Disease Research [targetmol.com]

- 5. Advances in formulation strategies and stability ... [sciencedirect.com]

- 6. An unexpected high-pressure stability domain for a lower ... [nature.com]

Experimental Methods for Studying Intramolecular Dynamics

Although specific data on biclotymol is unavailable, research on similar systems uses well-established techniques to study intramolecular dynamics. The table below summarizes the primary methodologies cited in the literature:

| Methodology | Key Measured Parameters | Applicability to Intramolecular Dynamics | Key Insights from General Studies |

|---|---|---|---|

| Dielectric Spectroscopy [1] | Relaxation time (τ), Activation energy (Eₐ) | Directly measures dipolar reorientations from conformational changes [1] | Eₐ and τ increase with the size/moment of inertia of the moving moiety; processes are largely unaffected by the environment in non-hydrogen-bonding systems [1]. |

| Molecular Dynamics (MD) Simulation [2] | Hydrogen bonding patterns, Binding free energy, 3D interaction structures | Models atomic-level interactions and conformational changes over time [2] | Ideally suited to explore dynamic processes and molecular mechanisms of physical stability that are not easily measured experimentally [2]. |

| Solid-State NMR [2] | Molecular interactions, Structural confirmation | Can probe local dynamics and confirm specific intermolecular interactions in solid dispersions [2] | Used to investigate the form and strength of drug-polymer associations in amorphous solid dispersions [2]. |

A Generalized Experimental Workflow

Based on the methodologies identified, the following diagram outlines a logical workflow for a research project aimed at characterizing intramolecular dynamics, such as that of a drug-like molecule.

A workflow for studying intramolecular dynamics, combining simulation and experimental techniques.

How to Proceed Further

Given the lack of specific data, here are suggested paths to find the information you need:

- Search specialized databases: Query scientific databases like PubMed, Scopus, or the RCSB PDB using terms such as "this compound conformation," "this compound computational chemistry," or "this compound DFT study."

- Explore related compounds: The conformational dynamics of a molecule are often governed by specific flexible subunits (like rotatable bonds or ring systems) [1]. Identifying these motifs in this compound and searching for studies on them in other contexts can provide valuable analogies.

- Consider in silico studies: As MD simulations are a primary tool for this research [2], you may find relevant information in computational chemistry literature or consider initiating such a study if it has not been performed.

References

Biclotymol primary and secondary relaxation dynamics

Core Relaxation and Crystallization Data

The table below summarizes the quantitative data for Biclotymol's relaxation dynamics and crystallization kinetics [1] [2] [3].

| Parameter | Symbol | Value | Significance/Implication |

|---|---|---|---|

| Glass Transition Temperature | ( T_g ) | ( 290 \pm 1\ \text{K} ) (( \approx 17^\circ\text{C} )) | The critical temperature below which the amorphous solid is stable. |

| Kinetic Fragility Index | ( m ) | ( 86 \pm 13 ) | Classifies this compound as a "relatively fragile" glass-former [2]. |

| Primary (α) Relaxation | - | VFT temperature dependence | Cooperative, collective molecular motions responsible for the glass transition. |

| Secondary Relaxation | - | Observed | Intramolecular dynamic process of the flexible this compound molecule [1] [2]. |

| Avrami Exponent | ( n ) | ( \approx 2 ) | Indicates one-dimensional growth of needle-like crystallites [2]. |

| Activation Barrier for Crystallization | ( E_a ) | ( 115 \pm 22\ \text{kJ·mol}^{-1} ) | The energy barrier that must be overcome for crystallization to initiate. |

Experimental Methodology

The primary data was obtained using Broadband Dielectric Spectroscopy (BDS). Here is a detailed workflow of the key experimental protocol [2]:

Dielectric Spectroscopy Workflow for this compound Analysis

- Material: this compound powder of medicinal grade was used as received [2].

- Instrumentation: A Novocontrol Alpha-Analyzer was used for dielectric measurements. The sample was placed in a parallel-plate capacitor cell and subjected to a sinusoidal oscillating voltage across a frequency range (typically from 0.1 Hz to 1 MHz for such studies). The complex permittivity (( \epsilon^* = \epsilon' - i\epsilon'' )) was measured as a function of frequency and temperature [2].

- Temperature Protocol: Measurements were performed in a temperature-controlled nitrogen atmosphere. The crystallization kinetics were specifically measured at four different temperatures above ( T_g ) [1] [2].

- Data Analysis:

- Relaxation Dynamics: The primary (α) relaxation was analyzed using the Vogel-Fulcher-Tammann (VFT) equation to describe its temperature dependence and extract the fragility index, ( m ) [1] [2].

- Crystallization Kinetics: The time-dependent decay of the dielectric permittivity due to crystallization was fitted with the Avrami equation to determine the exponent ( n ) and the crystallization time constant. The activation energy ( E_a ) was obtained from the temperature dependence of this time constant [2].

Implications for Drug Development

The relaxation dynamics and crystallization kinetics of an amorphous API are critical for predicting its physical stability during storage [4].

- Fragile Glass-Former: A fragility index of ~86 suggests that this compound's molecular mobility increases rapidly just above its ( T_g ). This means that strict temperature control during storage is crucial. Storing the drug even slightly above 17°C could lead to a sharp increase in molecular mobility, potentially triggering crystallization and compromising the product's solubility and bioavailability [2].

- Crystallization Mechanism: The one-dimensional (needle-like) growth with a constant nucleation rate provides a specific model for how this compound recrystallizes. This information is vital for formulators seeking to design effective amorphous solid dispersions (ASDs) that can physically inhibit this particular growth mechanism, for instance, by using selected polymers [4].

References

- 1. Collective relaxation dynamics and crystallization kinetics of the ... [upcommons.upc.edu]

- 2. Collective relaxation dynamics and crystallization kinetics ... [sciencedirect.com]

- 3. Collective relaxation dynamics and crystallization kinetics ... [academia.edu]

- 4. Physical Stability of Amorphous Solid Dispersions [link.springer.com]

high-energy milling Biclotymol protocol

Introduction to the Protocol

The purpose of this protocol is to provide a standardized method for the solid-state amorphization of Biclotymol via high-energy milling. Transforming this Active Pharmaceutical Ingredient (API) from its stable crystalline form (Form I) to an amorphous state can enhance its dissolution rate and potentially improve bioavailability [1]. The key challenge is that the amorphous state is metastable, and the protocol must aim to produce a physically stable amorphous solid.

A critical parameter is the milling temperature relative to this compound's glass transition temperature (Tg), which is 20 °C [1]. Milling must be performed below Tg to achieve an efficient crystal-to-glass transformation and influence the physical properties of the resulting amorphous state [1].

Materials and Equipment

1. Active Pharmaceutical Ingredient (API)

- This compound: Crystalline powder, stable Form I [1].

2. Equipment

- High-Energy Planetary Mill: e.g., "Pulverisette 7" from Fritsch [1].

- Milling Jars and Balls: Typically made from zircon oxide (ZrO₂) [1].

- Temperature Control System: Capable of maintaining milling temperatures below Tg (e.g., -25 °C). This may involve cryogenic cooling or pre-cooling the milling jars [1].

- Analytical Balance.

Step-by-Step Experimental Protocol

1. Pre-Milling Setup

- Weighing: Accurately weigh the desired quantity of crystalline this compound.

- Loading: Transfer the powder into the milling jar. Add the milling balls, ensuring an appropriate ball-to-powder mass ratio is selected.

- Sealing: Seal the milling jar tightly to prevent contamination or moisture uptake.

- Temperature Equilibration: Place the sealed jar in the temperature control system and allow it to equilibrate to the target milling temperature (e.g., -25 °C) before starting.

2. Milling Execution

- Set Milling Parameters: Program the planetary mill with the desired rotational speed and milling time.

- Initiate Milling: Start the milling process, ensuring temperature control is maintained throughout the entire run.

- Post-Milling Handling: After milling, open the jar and collect the milled powder. It is advisable to store the product in a sealed container under controlled conditions (e.g., in a desiccator) to maintain its amorphous state.

Key Experimental Parameters for HEM of this compound

The table below summarizes critical parameters and their effects based on published research [1].

| Parameter | Recommended Condition | Effect / Rationale |

|---|---|---|

| Milling Temperature | -25 °C (Tg - 45 °C) | Direct crystal-to-glass transformation; lower energy state of amorphous product [1]. |

| Milling Intensity | 300 to 500 rpm | Higher intensity improves amorphization efficiency [1]. |

| Milling Duration | Stationary state (e.g., 60 min) | Time required to reach a fully amorphized, stationary state [1]. |

| Ball-to-Powder Mass Ratio | To be optimized (e.g., 20:1) | Impacts energy input and amorphization kinetics [1]. |

Characterization of Milled Product

Confirm the success of the amorphization protocol using these techniques:

- Differential Scanning Calorimetry (DSC): Look for the disappearance of crystalline melting peaks and the appearance of a glass transition (Tg ~20 °C) [1].

- X-ray Powder Diffraction (XRPD): Confirm the loss of sharp Bragg peaks characteristic of crystals, revealing a broad "halo" pattern typical of amorphous solids [1].

- FT-IR or Raman Spectroscopy: Monitor for potential shifts in vibrational bands indicating structural changes.

Process Optimization and Troubleshooting

- Temperature is Critical: Milling at or above room temperature (at or above Tg) may not lead to full amorphization and could result in a disordered crystal or promote crystallization [1].

- Scale-up Considerations: Energy input per mass unit must be carefully controlled when scaling the process from small R&D batches to larger production scales.

Experimental Workflow for HEM of this compound

The following diagram illustrates the logical workflow and critical decision points in the HEM process for this compound amorphization:

Key Conclusions and Recommendations

- Temperature Control is Paramount: The single most important factor for successful amorphization of this compound via HEM is operating at a temperature significantly below its Tg of 20°C [1].

- Characterize the Product: Always use a combination of DSC and XRPD to confirm the solid-state form of the milled product.

- Monitor Stability: The physical stability of the amorphous form should be assessed under long-term storage conditions and at different humidity levels.

References

Introduction to Biclotymol Amorphization

References

- 1. A process-induced disorder in this compound [sciencedirect.com]

- 2. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) ... [mdpi.com]

- 3. A process-induced disorder in this compound [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#: 15686-33-6 this compound [chemicalbook.com]

- 5. | 3 Publications | Top Authors | Related Topics this compound [scispace.com]

Comprehensive Analysis of Biclotymol Crystallization Kinetics: Application Notes and Experimental Protocols

Introduction to Biclotymol and Its Amorphous Properties

This compound (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)) is an antiseptic compound widely used in pharmaceutical formulations for the treatment of mouth, throat, and pulmonary infections. The amorphous form of this compound has gained significant research attention due to its potential to enhance solubility and bioavailability compared to its crystalline counterpart. However, the metastable nature of amorphous pharmaceuticals poses challenges for long-term stability, as they tend to crystallize over time during storage. Understanding the crystallization kinetics and molecular mobility of amorphous this compound is therefore crucial for formulation scientists to design stable drug products with consistent performance characteristics.

The fundamental properties of amorphous this compound have been characterized through multiple studies. The glass transition temperature (Tg) has been reported as approximately 290-293 K (17-20°C), which is close to typical storage conditions, making its stability behavior particularly relevant for pharmaceutical applications [1] [2]. This compound has been classified as a "fragile" glass-former according to Angell's classification, with reported fragility indices (m) ranging from 86 to 100 [1] [2]. This relatively high fragility indicates that the molecular mobility of this compound decreases rapidly upon cooling below its Tg, which has significant implications for its crystallization behavior and physical stability.

Experimental Approaches for Studying Crystallization Kinetics

Overview of Analytical Techniques

The crystallization kinetics and molecular mobility of amorphous this compound have been investigated using multiple complementary techniques, each providing unique insights into the crystallization process. Differential Scanning Calorimetry (DSC) has been employed to study both isothermal and non-isothermal cold crystallization kinetics through monitoring heat flow changes associated with crystallization events [1] [3]. Dielectric Spectroscopy has proven particularly valuable for monitoring molecular relaxation dynamics and crystallization kinetics in real-time, allowing researchers to characterize both primary (α) and secondary relaxation processes [4] [2]. Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) has been utilized to identify crystalline forms and monitor structural changes during crystallization [1]. Additionally, Hot Stage Microscopy (HSM) has provided direct visual confirmation of crystallization mechanisms and crystal morphology [1].

Technical Comparison and Workflow

The following diagram illustrates the relationship between key experimental techniques and the parameters they measure in this compound crystallization studies:

Key Kinetic Parameters and Experimental Findings

Summary of Crystallization Kinetics Data

The crystallization kinetics of amorphous this compound has been quantitatively characterized through comprehensive studies using various experimental techniques. The following table summarizes the key kinetic parameters reported in the literature:

Table 1: Crystallization kinetics parameters of amorphous this compound

| Parameter | Schammé et al. (2015) Values [1] [3] | Tripathi et al. (2015) Values [4] [2] | Experimental Conditions |

|---|---|---|---|

| Glass Transition Temperature (Tg) | ~293 K | 290 ± 1 K | DSC & Dielectric Spectroscopy |

| Fragility Index (m) | ~100 | 86 ± 13 | Calorimetric & Dielectric Measurements |

| Avrami Exponent (n) | - | 2.0 ± 0.2 | Isothermal Crystallization |

| Activation Energy for Crystallization | - | 115 ± 22 kJ·mol-1 | Temperature-dependent Kinetics |

| Crystallization Mechanism | Site-saturated nucleation | One-dimensional growth with constant nucleation rate | Multiple Techniques |

| Crystal Morphology | - | Needle-like crystallites | Optical Microscopy |

| Stability Above Tg | Stable for 8 months at Tg + 2°C | Crystallizes within hours at Tg + 14°C | Long-term Stability Testing |

Molecular Mobility and Relaxation Dynamics

The molecular mobility of amorphous this compound has been extensively characterized through dielectric spectroscopy studies. The following table presents the key parameters related to molecular relaxation dynamics:

Table 2: Molecular mobility and relaxation parameters of amorphous this compound

| Parameter | Value | Significance | Measurement Technique |

|---|---|---|---|

| Primary (α) Relaxation | Vogel-Fulcher-Tammann temperature dependence | Cooperative molecular motions related to glass transition | Dielectric Spectroscopy |

| Secondary Relaxation | Present at lower temperatures | Intramolecular dynamics of non-rigid this compound molecule | Dielectric Spectroscopy |

| Fragility Classification | Fragile glass-former | Rapid decrease in mobility upon cooling | Angell's Plot Analysis |

| Spectral Shape | Asymmetric | Non-Debye relaxation behavior | Havriliak-Negami Fitting |

| Crystallization Timescale | Hours at Tg + 14K | Temperature-sensitive stability | Time-resolved Dielectric Measurements |

Detailed Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

The DSC protocol for studying this compound crystallization kinetics involves both isothermal and non-isothermal measurements [1] [3]:

Sample Preparation: Place 5-10 mg of amorphous this compound powder in hermetically sealed aluminum DSC pans. Ensure uniform packing to maximize thermal contact. Prepare at least three replicates for statistical reliability.

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards. Perform baseline corrections with empty reference pans.

Isothermal Crystallization Measurements:

- Heat the sample to 20°C above the melting point (typically 60°C) at 10°C/min to erase thermal history.

- Cool rapidly to the target isothermal temperature (between Tg and Tg + 20°C) at 50°C/min.

- Hold at the isothermal temperature while monitoring heat flow until crystallization is complete.

- Repeat for multiple temperatures to determine temperature dependence.

Non-isothermal Crystallization Measurements:

- Heat the sample to 20°C above the melting point at 10°C/min.

- Cool at various controlled rates (2, 5, 10, 20°C/min) through the crystallization region.

- Monitor the exothermic crystallization peak during cooling.

Data Analysis: For isothermal data, use the Avrami equation: X(t) = 1 - exp(-ktn), where X(t) is the crystallized fraction at time t, k is the crystallization rate constant, and n is the Avrami exponent. For non-isothermal data, apply the Augis and Bennett model to determine kinetic parameters.

Dielectric Spectroscopy Protocol

The dielectric spectroscopy protocol provides insights into molecular mobility and crystallization kinetics [4] [2]:

Sample Preparation: Place amorphous this compound powder between two parallel platinum electrodes with a defined spacing (typically 0.1-0.5 mm). Apply uniform pressure to ensure good contact without compressing the sample excessively.

Instrument Setup: Configure the dielectric spectrometer to measure over a broad frequency range (typically 10-2 to 106 Hz) at controlled temperatures. Use dry nitrogen purge to prevent moisture condensation.

Temperature Program:

- Stabilize the sample at the desired temperature (typically between Tg and Tg + 30°C) with precision better than ±0.5°C.

- Collect frequency sweeps at regular time intervals until crystallization is complete.

- Repeat at multiple temperatures to characterize temperature dependence.

Data Collection Parameters: Set AC voltage to 1.0 V (or appropriate field strength for the sample geometry). Acquire data for both real (ε') and imaginary (ε'') parts of complex permittivity. Ensure sufficient data points per frequency decade for accurate fitting.

Crystallization Monitoring: Track the decrease in dielectric strength (Δε) over time, which corresponds to the reduction of amorphous content as crystallization proceeds. The normalized crystallized fraction can be calculated as α(t) = 1 - (Δε(t)/Δε(0)).

Data Analysis: Fit the Havriliak-Negami function to the dielectric spectra to extract relaxation parameters. Analyze crystallization kinetics using the Avrami model with the crystallized fraction derived from dielectric strength changes.

Data Interpretation and Analysis Guidelines

Avrami Analysis and Parameter Extraction

The Avrami analysis is fundamental for interpreting crystallization kinetics data from both DSC and dielectric spectroscopy:

Avrami Equation Fundamentals: The standard form is X(t) = 1 - exp(-ktn), where X(t) is the normalized crystallized fraction at time t, k is the temperature-dependent rate constant, and n is the Avrami exponent that provides information about nucleation and growth mechanisms.

Linearization Method: Transform the equation to its linear form: ln[-ln(1-X(t))] = ln(k) + n·ln(t). Plotting this relationship allows determination of n from the slope and k from the intercept.

Interpreting Avrami Exponent: For this compound, the reported Avrami exponent of approximately 2 indicates one-dimensional growth of needle-like crystallites with a constant nucleation rate [4] [2]. This has been confirmed by direct optical microscopy observations.

Temperature Dependence Analysis: The crystallization rate constant k follows an Arrhenius temperature dependence: k = k0·exp(-Ea/RT), where Ea is the activation energy for crystallization. Plot ln(k) versus 1/T to determine Ea from the slope. For this compound, Ea = 115 ± 22 kJ·mol-1 [2].

Fragility Index Determination

The kinetic fragility index is a crucial parameter for understanding the temperature dependence of molecular mobility:

Definition: The fragility index m describes how sharply the molecular mobility (viscosity or relaxation time) changes with temperature near Tg: m = d(log10τ)/d(Tg/T) at T = Tg.

Calculation Methods: For DSC data, m can be estimated from the heating rate dependence of Tg. For dielectric data, m is determined from the temperature dependence of the α-relaxation time near Tg.

Classification: this compound with m ≈ 86-100 is classified as a fragile glass-former, meaning its molecular mobility decreases rapidly upon cooling below Tg compared to strong glass-formers [1] [2].

Practical Implications: The relatively high fragility of this compound suggests that its physical stability is highly temperature-sensitive, with significant changes in crystallization rates occurring over narrow temperature ranges near Tg.

Pharmaceutical Applications and Stability Considerations

Stability Predictors and Storage Recommendations

The physical stability of amorphous this compound has important implications for pharmaceutical development:

Temperature Dependence: Amorphous this compound exhibits remarkable stability at temperatures slightly above Tg (Tg + 2°C), with no significant crystallization observed over eight months of storage [1] [3]. However, at higher temperatures (Tg + 14°C), crystallization occurs within hours [4] [2], highlighting the critical role of storage temperature.

Molecular Mobility Considerations: The primary (α) relaxation is the main molecular process responsible for crystallization above Tg. Below Tg, the secondary relaxation processes may contribute to physical instability, though their role in this compound crystallization appears limited.

Practical Storage Guidelines: Based on the kinetic data, storage of amorphous this compound formulations at least 20°C below Tg is recommended to ensure adequate physical stability throughout the product shelf life. For accelerated stability testing, temperatures above Tg + 10°C should be avoided as they may not predict realistic storage behavior.

Crystallization Mechanism and Implications

The crystallization mechanism of this compound has been characterized through multiple techniques:

Nucleation and Growth: this compound follows a site-saturated nucleation mechanism followed by one-dimensional growth, resulting in needle-like crystalline structures [1] [4]. This specific morphology influences the dissolution behavior and potentially the pharmaceutical performance.

Polymorphic Considerations: Studies have identified the formation of a metastable crystalline form during crystallization from the amorphous state [1], which may undergo subsequent transformation to the stable polymorph. This polymorphic complexity should be considered during formulation development.

Formulation Strategies: The relatively slow crystallization kinetics of this compound at temperatures near Tg suggests that stabilization in amorphous solid dispersions with appropriate polymers is feasible. The one-dimensional growth mechanism may be particularly susceptible to inhibition by polymeric additives that adsorb on crystal growth fronts.

Conclusion

The comprehensive analysis of this compound crystallization kinetics provides valuable insights for pharmaceutical scientists developing stable amorphous formulations. The multidisciplinary approach combining DSC, dielectric spectroscopy, TR-XRPD, and HSM has enabled a thorough understanding of the relationship between molecular mobility, fragility, and crystallization behavior. The experimental protocols outlined in this application note offer practical guidance for characterizing amorphous systems, while the kinetic parameters and stability predictors facilitate rational formulation design. The case of this compound demonstrates that relatively stable amorphous pharmaceuticals can be achieved even for fragile glass-formers, provided that appropriate storage conditions and formulation strategies are implemented based on a fundamental understanding of their crystallization kinetics.

References

- 1. Crystallization kinetics and molecular mobility of an ... [pubmed.ncbi.nlm.nih.gov]

- 2. Collective relaxation dynamics and crystallization kinetics ... [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallization kinetics and molecular mobility of an amorphous ... [sigmaaldrich.com]

- 4. Collective relaxation dynamics and crystallization kinetics ... [sciencedirect.com]

Application Note: Dielectric Spectroscopy Analysis of Biclotymol

References

- 1. Dielectric Spectroscopy Studies of Conformational ... [mdpi.com]

- 2. Impact of the Chain Length and Topology of the Acetylated ... [sciencedirect.com]

- 3. Optimized measurement methods and systems for the ... [frontiersin.org]

- 4. Comparison of analysis of dielectric spectra of PCL in the ε ... [sciencedirect.com]

- 5. Dielectric Spectroscopy: Yesterday, Today and Tomorrow [mdpi.com]

Comprehensive Application Notes and Protocols: Temperature-Modulated DSC Analysis of Biclotymol for Pharmaceutical Development

Introduction to Biclotymol and Amorphous Pharmaceutical Ingredients

This compound (2,2′-methylenebis(4-chloro-3-methylisopropylphenol)) is an active pharmaceutical ingredient (API) with proven antiseptic properties, primarily used in the treatment of otolaryngology infections. With a molecular weight of 381.32 g/mol, this compound exhibits complex polymorphism and a glass transition temperature near ambient conditions, making it an excellent model compound for studying amorphous pharmaceutical systems. The development of amorphous APIs represents a promising strategy to enhance dissolution characteristics and bioavailability of poorly soluble drugs, addressing a significant challenge in pharmaceutical development. However, the metastable nature of amorphous systems introduces physical stability concerns that must be thoroughly characterized to ensure product shelf-life and efficacy.

Temperature-Modulated Differential Scanning Calorimetry (TM-DSC) has emerged as a powerful analytical technique that addresses limitations of conventional DSC by employing a sinusoidally modulated heating rate. This modulation enables the simultaneous measurement of total heat flow and its separation into reversing and non-reversing components, providing enhanced sensitivity for detecting complex thermal events. For pharmaceutical systems like this compound, TM-DSC offers critical insights into molecular mobility, crystallization tendency, and phase behavior that directly impact formulation strategy and stability profile. These application notes provide detailed protocols and analytical frameworks for the implementation of TM-DSC in the characterization of this compound and similar amorphous pharmaceutical systems.

Theoretical Foundations of Temperature-Modulated DSC

Principles of Operation

Temperature-Modulated DSC (TM-DSC) represents a significant advancement over conventional DSC by employing a sinusoidal heating profile superimposed upon the traditional linear temperature ramp. This modulation enables the deconvolution of complex thermal events that often occur simultaneously in pharmaceutical materials. The fundamental principle involves the mathematical separation of total heat flow into two distinct components: the reversing heat flow associated with heat capacity-dependent events (such as glass transitions), and the non-reversing heat flow related to kinetic processes (such as crystallization, evaporation, or relaxation). This separation is particularly valuable for amorphous APIs like this compound where multiple thermal events frequently overlap within narrow temperature ranges.

The ability to distinguish between reversible and non-reversible transitions provides TM-DSC with a significant advantage for characterizing complex pharmaceutical systems. In conventional DSC, weak glass transitions can be obscured by overlapping endothermic events, leading to inaccurate interpretation of thermal behavior. With TM-DSC, the glass transition appears exclusively in the reversing signal, while events such as enthalpic recovery, crystallization, and melting appear in the non-reversing signal. This capability is particularly valuable for this compound, which exhibits a glass transition near room temperature and complex crystallization behavior that must be precisely characterized for successful formulation development.

Comparative Advantages for Pharmaceutical Analysis

The application of TM-DSC to pharmaceutical systems provides several distinct advantages over conventional thermal analysis techniques. First, the enhanced sensitivity for detecting weak transitions allows for more accurate determination of glass transition temperatures, particularly for systems with low amorphous content or complex multi-component mixtures. Second, the ability to separate overlapping events enables more precise quantification of crystallization kinetics and amorphous content, critical parameters for predicting physical stability. Third, TM-DSC provides improved quantification of heat capacity changes, which directly relate to molecular mobility in amorphous pharmaceutical systems.

For this compound specifically, TM-DSC has demonstrated unique capabilities in characterizing the molecular mobility differences between various amorphous forms created through different processing methods. Research has shown that milled amorphous this compound exhibits distinct recrystallization behavior compared to quenched amorphous material, despite sharing identical glass transition temperatures. This insight has profound implications for understanding process-induced disorders and predicting stability of amorphous pharmaceutical formulations.

Experimental Data Compendium for this compound

Thermal Transition Parameters

Table 1: Experimentally determined thermal transition parameters for this compound from literature sources

| Thermal Parameter | Value | Experimental Conditions | Technique | Citation |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | 20°C | Heating rate: 10°C/min | TM-DSC | [1] |

| Melting Temperature (Form I) | 400K (127°C) | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |

| Melting Temperature (Form II) | Lower than Form I | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |

| Melting Enthalpy (Form I) | Greater than Form II | Sealed pans, heating from 183K to 423K | Conventional DSC | [2] |

| Crystallization Onset (Tcrys,ons) | >Tg | Isothermal and non-isothermal conditions | DSC/HSM | [3] |

| Reduced Glass Transition (Trg = Tg/Tm) | ~0.75 | Calculated from Tg = 293K and Tm = 400K | Derived parameter | [3] |

Crystallization Kinetics and Stability Data

Table 2: Crystallization kinetics and stability parameters for amorphous this compound

| Parameter | Value/Condition | Significance | Experimental Method | Citation |

|---|---|---|---|---|

| Recrystallization Temperature | Below Tg | Indicates molecular mobility in glassy state | TM-DSC | [1] |

| Amorphous Preparation Method | High-energy milling at Tg-45°C | Solid-state amorphization | Milling at controlled temperature | [1] |

| Stabilization Strategy | Co-milling with 20% PVP | Prevents recrystallization for >5 months | Stability study | [1] |

| Polymorphic Forms | Form I (stable) and Form II (metastable) | Overall monotropic relationship | XRD/DSC | [2] |

| Fragility Index | Not explicitly reported but studied as stability predictor | Classification as strong/fragile glass former | DSC/TR-XRPD/HSM | [3] |

Experimental Protocols for this compound Characterization

Sample Preparation Protocols

4.1.1 Amorphization by High-Energy Milling

- Equipment Requirements: High-energy mill with temperature control capability, agate mortar and pestle, vacuum desiccator, moisture-controlled environment

- Procedure:

- Begin with crystalline this compound powder (medicinal grade) confirming crystalline purity by X-ray powder diffraction (XRPD)

- Transfer appropriate quantity (typically 500 mg-1 g) to milling chamber

- Set temperature control to Tg-45°C (approximately -25°C) using refrigerated cooling system

- Mill for predetermined duration (typically 30-60 minutes) with controlled atmosphere

- Recover amorphized material and store in vacuum desiccator prior to analysis

- Quality Control: Confirm complete amorphization by XRPD showing halo pattern without crystalline peaks

4.1.2 Preparation of Amorphous Solid Dispersions

- Materials: this compound powder, amorphous polyvinylpyrrolidone (PVP), solvent systems for co-processing (if applicable)

- Procedure:

- Pre-dry both this compound and PVP under vacuum at room temperature for 24 hours

- Pre-blend this compound with 20% (w/w) PVP using geometric dilution technique

- Transfer mixture to milling chamber and maintain at Tg-45°C

- Mill under identical conditions to pure this compound amorphization protocol

- Recover stabilized amorphous dispersion and store in desiccated environment

- Stability Monitoring: Conduct periodic XRPD analysis over 5-month storage at controlled conditions

TM-DSC Analysis Protocols

4.2.1 Instrument Calibration and Validation

- Calibration Standards: Indium (melting point 156.6°C, enthalpy 28.71 J/g), Tin (melting point 231.9°C), Zinc (melting point 419.5°C)

- Baseline Validation: Perform empty pan baseline correction over entire method temperature range

- Heat Flow and Temperature Calibration: Verify using indium standard at same heating rates and modulation parameters as experimental methods

- Heat Capacity Calibration: Validate using sapphire standard according to manufacturer protocols

4.2.2 Standard TM-DSC Method for this compound

- Sample Preparation: Hermetically seal 5.0 ± 0.5 mg of sample in aluminum pans with crimped lids, ensure uniform packing

- Reference: Empty hermetically sealed aluminum pan prepared identically

- Temperature Program:

- Equilibrate at -80°C

- Heat to 80°C at underlying heating rate of 2°C/min

- Apply modulation amplitude of ±0.5°C every 60 seconds

- Purge gas: Nitrogen at 50 mL/min

- Data Collection: Collect total heat flow, reversing heat flow, and non-reversing heat flow signals simultaneously

- Replication: Minimum of triplicate analyses from independent sample preparations

Graph 1: Comprehensive workflow for this compound characterization from crystalline starting material through amorphous form analysis and formulation optimization

4.2.3 Specialized Methods for Specific Characterization Goals

Crystallization Kinetics Studies:

- Isothermal method: Equilibrate at temperatures above Tg (e.g., 25°C, 30°C, 35°C) for extended duration (2-24 hours)

- Non-isothermal method: Multiple heating rates (1, 2, 5, 10°C/min) through crystallization region

- Analysis using Avrami or similar models to determine crystallization mechanisms

Molecular Mobility Assessment:

- Temperature range: Tg ± 30°C with fine temperature increments (2°C)

- Multiple frequency modulations (40, 60, 80, 100 seconds)

- Determination of activation energy from frequency dependence

Data Interpretation and Analytical Guidance

Identification of Key Thermal Events

The interpretation of TM-DSC results for this compound requires careful analysis of the three simultaneous signals: total heat flow, reversing heat flow, and non-reversing heat flow. The glass transition appears as a step change exclusively in the reversing heat flow signal, while relaxation endotherms and crystallization exotherms appear in the non-reversing component. This separation is particularly valuable for this compound, which has a glass transition near room temperature that might be obscured by relaxation events in conventional DSC.

For amorphous this compound, the expected thermal events in order of increasing temperature include:

- Glass transition at approximately 20°C in the reversing heat flow signal

- Enthalpic relaxation in the non-reversing signal immediately above Tg

- Cold crystallization exotherm in the non-reversing signal at temperatures above Tg

- Melting endotherms corresponding to polymorphic forms in both total and non-reversing signals

The temperature difference between Tcrys,ons and Tg provides valuable information about the crystallization tendency of the amorphous system, with larger differences generally indicating greater resistance to crystallization and potentially improved stability.

Stability Prediction Parameters

TM-DSC data enables the calculation of several parameters used to predict physical stability of amorphous this compound:

- Reduced Glass Transition Temperature (Trg): Ratio of Tg to melting temperature (Tm) in Kelvin, with higher values (>0.75) generally associated with better glass-forming ability

- Fragility Index (m): Determined from the temperature dependence of relaxation times around Tg, classifying systems as "fragile" (high m) or "strong" (low m)

- Cooperative Rearrangement Region: Analysis of the temperature dependence of heat capacity in the supercooled liquid region

Research indicates that this compound exhibits significant molecular mobility even below its glass transition temperature, as evidenced by recrystallization observed in milled samples stored below Tg. This behavior highlights the importance of complementary stabilization approaches, such as the formation of amorphous solid dispersions with polymers like PVP.

Graph 2: Separation of thermal events in TM-DSC analysis showing how complex overlapping transitions in total heat flow are deconvoluted into reversing and non-reversing components

Formulation Applications and Case Studies

Stable Amorphous Solid Dispersion Development

The case of this compound illustrates both the challenges and solutions for developing stable amorphous pharmaceutical formulations. Pure amorphous this compound prepared by milling exhibits physical instability with recrystallization occurring even below its glass transition temperature, indicating significant molecular mobility in the glassy state. This behavior presents substantial challenges for product development, as the amorphous form would rapidly revert to more stable crystalline forms during storage.

Successful stabilization has been demonstrated through the formation of amorphous solid dispersions with polyvinylpyrrolidone (PVP). Specifically, co-milling this compound with 20% (w/w) PVP resulted in a formulation that remained amorphous for at least five months under storage conditions. The polymer matrix creates a mobility barrier that inhibits molecular reorganization and crystal nucleation through multiple potential mechanisms: increasing glass transition temperature, forming specific molecular interactions, and creating spatial separation between this compound molecules.

Processing-Induced Disorder Management

Pharmaceutical processing operations such as milling, grinding, and compaction can inadvertently induce amorphous regions in crystalline APIs, creating potential stability concerns. This compound serves as an excellent model for studying such process-induced disorders, with research demonstrating that milling temperature relative to Tg significantly impacts the extent and stability of amorphous content generated. The TM-DSC protocols outlined herein provide a methodology for quantifying and characterizing such process-induced transformations.

For formulators, these findings highlight the importance of temperature control during processing and comprehensive characterization of final dosage forms. Processing at temperatures sufficiently below Tg (e.g., Tg-45°C as demonstrated with this compound) may facilitate intentional amorphization, while processing near or above Tg may promote undesirable crystallization from the amorphous state.

Conclusion

Temperature-Modulated DSC represents an essential analytical technique for the comprehensive characterization of amorphous this compound and similar pharmaceutical systems. The protocols and interpretation frameworks provided in these application notes enable researchers to obtain critical insights into molecular mobility, crystallization behavior, and physical stability that directly inform formulation strategy. The case of this compound specifically demonstrates the value of TM-DSC in detecting subtle differences in amorphous forms created by different processing methods and in validating stabilization approaches such as amorphous solid dispersions.

As pharmaceutical development increasingly focuses on amorphous systems to enhance bioavailability of poorly soluble compounds, the application of advanced thermal analysis techniques like TM-DSC will continue to grow in importance. The methodologies outlined herein provide a foundation for implementing this powerful characterization tool in pharmaceutical research and development settings.

References

Comprehensive Application Notes and Protocols: XRPD Characterization of Amorphous Biclotymol for Pharmaceutical Development

Introduction to Amorphous Pharmaceuticals and Analytical Challenges

The amorphous state of active pharmaceutical ingredients (APIs) represents a critical formulation pathway for enhancing the bioavailability of poorly soluble drugs, a persistent challenge in pharmaceutical development. Unlike their crystalline counterparts with regular, repeating molecular arrangements, amorphous solids display disordered molecular structures that can significantly enhance dissolution rates and solubility. This advantage is particularly valuable for Biclotymol (2,2′′-methylenebis(4-chloro-3-methylisopropylphenol)), an antiseptic widely used for mouth, throat, and pulmonary infections, where improved solubility can directly translate to enhanced therapeutic efficacy. However, the amorphous state is inherently thermodynamically unstable, tending to revert to more stable crystalline forms through nucleation and crystal growth processes, potentially compromising the drug's performance during storage and use.

The physical stability of amorphous APIs against crystallization is governed by multiple factors including storage temperature, humidity, mechanical stress, and inherent molecular mobility. As demonstrated in studies of this compound, even when stored above its glass transition temperature (Tg), the amorphous form can persist for months, though crystallization occurs within hours at moderately elevated temperatures (Tg + 14K). This underscores the critical importance of robust characterization protocols to assess and monitor the amorphous content and crystallization tendency of pharmaceutical formulations. Among analytical techniques, X-ray powder diffraction (XRPD) stands as a cornerstone method for distinguishing between amorphous and crystalline states, providing both qualitative identification and quantitative assessment of phase composition in solid dosage forms.

Table 1: Comparison of Amorphous and Crystalline Pharmaceutical Forms

| Property | Amorphous Form | Crystalline Form |

|---|---|---|

| Solubility | Higher | Lower |

| Bioavailability | Enhanced | Limited |

| Thermodynamic Stability | Metastable | Stable |

| Molecular Arrangement | Disordered | Long-range order |

| Physical Stability | Prone to crystallization | Physically stable |

| Characterization by XRPD | Broad halo pattern | Sharp Bragg peaks |

Material Properties and Crystallization Kinetics of this compound

This compound demonstrates distinctive thermal and kinetic properties that influence its behavior in amorphous solid dispersions. The glass transition temperature of amorphous this compound, as determined by dielectric spectroscopy, occurs at Tg = 290±1 K (approximately 17°C), which is relatively low for pharmaceutical compounds and suggests particular storage considerations to maintain physical stability. This compound is classified as a fragile glass-former with a kinetic fragility index of m = 86±13, indicating that its viscosity decreases rapidly as temperature increases above Tg, thereby potentially enhancing molecular mobility and crystallization tendency in the supercooled liquid state. The crystallization kinetics of this compound follows the Avrami model with an exponent of n = 2, corresponding to one-dimensional growth of needle-like crystallites with a time-independent nucleation rate, as confirmed by experimental observation.

The activation barrier for crystallization of amorphous this compound has been determined to be Ea = 115±22 kJ mol⁻¹, reflecting the significant energy input required to initiate the crystallization process. This substantial activation energy contributes to the observed kinetic stability of the amorphous form even at temperatures above Tg. Additionally, this compound exhibits both primary (α) and secondary relaxation processes, with the primary relaxation following a Vogel-Fulcher-Tammann temperature dependence, characteristic of cooperative molecular motions that freeze at the glass transition. The presence of a secondary relaxation process indicates localized molecular motions that persist below Tg, which may contribute to physical instability if they facilitate molecular reorganization toward crystalline forms.

Table 2: Key Physicochemical Parameters of Amorphous this compound

| Parameter | Value | Measurement Technique |

|---|---|---|

| Glass Transition Temperature (Tg) | 290±1 K | Dielectric Spectroscopy |

| Fragility Index (m) | 86±13 | Dielectric Spectroscopy |

| Avrami Exponent (n) | 2 | Crystallization Kinetics Analysis |

| Activation Energy for Crystallization | 115±22 kJ mol⁻¹ | Dielectric Spectroscopy |

| Crystal Growth Morphology | One-dimensional, needle-like | Optical Microscopy |

| Primary Relaxation | Vogel-Fulcher-Tammann behavior | Dielectric Spectroscopy |

XRPD Methodology for Amorphous Phase Characterization

Sample Preparation and Instrument Setup

Sample preparation represents a critical step in XRPD analysis of amorphous this compound, as improper handling can induce unintended crystallization. For pure this compound analysis, the amorphous form is typically prepared by quench cooling the molten API between aluminum sheets or in specific sample holders to ensure rapid vitrification. Alternatively, amorphous solid dispersions (ASDs) with polymer matrices can be produced by ball milling, as demonstrated in studies of similar compounds like kaempferol-Eudragit systems, where milling times of 30-180 minutes successfully achieved complete amorphization. The sample quantity should be sufficient to ensure adequate diffraction signal intensity, typically requiring 100-500 mg of material for standard laboratory X-ray diffractometers. For ASDs, the homogeneity of the mixture must be verified through multiple sampling points, as heterogeneous distribution of the API within the polymer matrix can lead to misleading diffraction results.

The instrument configuration for amorphous phase characterization requires careful optimization to detect the subtle features of amorphous halos alongside potential crystalline peaks. A standard laboratory X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) is typically employed, operating at 40-45 kV and 40-44 mA. The measurement geometry should include a divergence slit of 1° and receiving slit of 0.1-0.2 mm to balance intensity and resolution. For enhanced detection of weak crystalline peaks in predominantly amorphous samples, the use of a monochromator is recommended to reduce background noise. The detector selection is crucial, with modern one-dimensional or two-dimensional detectors providing superior data acquisition efficiency compared to traditional point detectors, though all can yield satisfactory results with appropriate parameter optimization.

Measurement Protocol and Data Acquisition

The data acquisition protocol for amorphous this compound characterization must be designed to maximize sensitivity to both broad amorphous halos and potential sharp crystalline peaks. The diffraction pattern should be collected over a 2θ range of 5-40° with a step size of 0.01-0.02° and a counting time of 1-5 seconds per step, resulting in total measurement times of 15-60 minutes depending on the desired signal-to-noise ratio. For stability assessment, measurements may be performed at multiple time points to monitor crystallization progression, with samples stored under controlled conditions (specific temperature and humidity) between measurements. When analyzing ASDs, physical mixtures of crystalline this compound with polymer matrices should be measured as references to distinguish between diffraction from intentionally added crystalline material and crystallization during storage.

Data quality assessment should include verification of adequate counting statistics, with peak intensities significantly exceeding background fluctuations. The instrument performance should be validated using standard reference materials (e.g., crystalline silicon or corundum) to ensure proper alignment and resolution. For quantitative analysis, careful attention must be paid to sample displacement errors, which can cause peak shifts and intensity variations, particularly problematic when comparing multiple samples or tracking subtle structural changes. When measuring series of related samples (e.g., stability time points or composition gradients), consistent positioning and preparation techniques are essential to ensure comparability between datasets.

Complementary Characterization Techniques

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides essential complementary data to XRPD for comprehensive characterization of amorphous this compound. The DSC measurement should be performed using a hermetically sealed aluminum pan with a pierced lid to prevent solvent escape while allowing pressure equilibration, with sample masses typically between 3-10 mg. A representative protocol involves heating and cooling cycles at 10 K/min under nitrogen purge gas (flow rate 50 mL/min), with temperature ranges spanning from 250 K to 450 K to capture both glass transition and melting events. The glass transition temperature (Tg) is identified as a step change in heat flow, with the midpoint typically reported as the characteristic temperature. For this compound, the Tg value obtained by DSC should correlate with the 290 K value determined by dielectric spectroscopy, with variations potentially indicating differences in thermal history or sample preparation.

The crystallization tendency of amorphous this compound can be assessed through controlled heating experiments above Tg, observing the exothermic crystallization peak that typically occurs between Tg and the melting temperature. The kinetic stability of the amorphous form can be evaluated by isothermal measurements at temperatures above Tg, monitoring the time-dependent crystallization exotherm. Additionally, the enthalpy recovery observed in subsequent heating cycles provides insight into the physical aging of the glassy material, reflecting structural relaxation toward equilibrium. When analyzing ASDs, a single Tg intermediate between the polymer and API values suggests molecular-level mixing, while multiple Tgs indicate phase separation, as demonstrated in kaempferol-Eudragit systems where full miscibility was confirmed by a single composition-dependent Tg.

Dielectric Spectroscopy for Molecular Mobility Assessment

Broadband dielectric spectroscopy offers unique insights into molecular mobility and crystallization kinetics of amorphous this compound, complementing the structural information provided by XRPD. The experimental setup requires a parallel-plate cell with electrodeposited or sputtered gold electrodes, with sample thickness typically between 50-200 μm controlled by silica spacers. Measurements should span a frequency range from 10 mHz to 10 MHz at temperatures both above and below Tg, with particular focus on the supercooled liquid region (Tg to Tg + 50 K) where crystallization is most probable. The complex permittivity is recorded as a function of frequency and temperature, revealing characteristic relaxation processes including the primary (α) relaxation associated with glass transition dynamics and secondary (β) relaxations related to localized molecular motions.

The crystallization kinetics can be monitored isothermally by tracking the time-dependent decrease in dielectric strength as the mobile amorphous phase converts to rigid crystals. For this compound, this approach has revealed an Avrami exponent of n = 2, indicating one-dimensional crystal growth with constant nucleation rate. The activation energy for crystallization (115±22 kJ mol⁻¹) can be determined from the temperature dependence of the characteristic crystallization time constants. The fragility index can be calculated from the temperature dependence of the α-relaxation times, providing insight into the thermal sensitivity of molecular mobility near Tg. These dielectric parameters collectively offer a predictive framework for the physical stability of amorphous this compound under various storage conditions.

FT-IR Spectroscopy with Principal Component Analysis

Fourier Transform Infrared spectroscopy coupled with multivariate analysis presents a rapid, non-destructive approach for discriminating between amorphous and crystalline states in this compound formulations. As demonstrated in studies of kaempferol-Eudragit systems, the fingerprint region (400-1700 cm⁻¹) provides the most significant spectral variance for distinguishing amorphous and crystalline forms. The measurement protocol employs attenuated total reflection (ATR) sampling with a diamond crystal, collecting 32-64 scans at 2-4 cm⁻1 resolution across the 400-4000 cm⁻1 range. For quantitative analysis, consistent pressure should be applied to all samples using the same ATR accessory torque setting to ensure reproducible contact between the sample and crystal.

Principal Component Analysis (PCA) enables objective classification of samples based on their solid state, with the first principal component (PC1) typically explaining the majority of variance related to crystallinity/amorphousness. The training set should include samples of known physical state (confirmed by XRPD) including pure crystalline API, pure amorphous API, physical mixtures, and completely amorphous solid dispersions. The resulting PCA model can then rapidly classify test samples based on their scores along the significant principal components, providing a high-throughput screening method for amorphous solid dispersion development. This approach has successfully identified complete amorphization in flavonoid-polymer systems, with the loading plots revealing specific vibrational modes most sensitive to the crystal-to-amorphous transition.

Data Interpretation and Analysis Protocols

XRPD Pattern Analysis for Amorphous Confirmation

The primary identification of amorphous this compound by XRPD relies on the absence of sharp Bragg peaks and the presence of broad halos in the diffraction pattern. A completely amorphous sample displays a characteristic pattern with no sharp crystalline peaks between 8° and 30° 2Θ, as confirmed in studies of fully amorphous solid dispersions where the Bragg peaks completely disappeared, resulting in the distinctive "halo effect." The position of the amorphous halo maximum provides information about the average intermolecular spacing in the disordered structure, with shifts in this position potentially indicating changes in molecular packing or interactions with polymer matrices in solid dispersions. When analyzing amorphous-crystalline mixtures, the relative intensity of residual crystalline peaks compared to the amorphous halo can provide semi-quantitative estimates of crystalline content, though proper calibration standards are required for accurate quantification.

The differentiation between completely amorphous, partially amorphous, and crystalline forms requires careful examination of both peak presence and halo characteristics. Physical mixtures typically display diffraction patterns that are simple sums of the crystalline drug and amorphous polymer components, while amorphous solid dispersions show complete disappearance of crystalline peaks. As demonstrated in kaempferol-Eudragit systems, incomplete amorphization results in diminished but still detectable crystalline peaks superimposed on the amorphous halo. For stability assessment, the emergence of sharp peaks at specific angles during storage indicates crystallization, with the growth rate of these peaks providing quantitative measure of crystallization kinetics. When the Avrami exponent for this compound crystallization is n = 2, indicating one-dimensional growth of needle-like crystallites, the corresponding XRD patterns may show anisotropic peak development, with certain crystallographic directions appearing preferentially in the early stages of crystallization.

Stability Assessment and Crystallization Kinetics

The physical stability of amorphous this compound can be quantitatively assessed through accelerated stability testing combined with XRPD monitoring. Samples should be stored under controlled conditions of temperature and relative humidity, with periodic XRPD measurements to detect the onset and progression of crystallization. The crystallization kinetics can be modeled using the Avrami equation: 1 - φ = exp(-(kt)^n), where φ is the crystalline fraction determined from integrated peak intensities, k is the temperature-dependent rate constant, and n is the Avrami exponent related to nucleation mechanism and crystal growth dimensionality. For this compound, n = 2 indicates one-dimensional growth with time-independent nucleation, allowing prediction of long-term stability from short-term accelerated studies.

The temperature dependence of crystallization rate follows the Arrhenius equation, with the activation energy for this compound crystallization determined as 115±22 kJ mol⁻¹. This relationship enables extrapolation of stability from accelerated conditions to intended storage temperatures. Additionally, the role of molecular mobility in crystallization tendency can be assessed through correlation between dielectric relaxation times and crystallization kinetics. Studies of benzodiazepine derivatives have demonstrated that recrystallization kinetics are not universally correlated with structural relaxation dynamics, emphasizing the need for compound-specific evaluation rather than general predictions. For this compound, the relatively high fragility index (m = 86±13) suggests that molecular mobility increases rapidly with temperature above Tg, necessitating careful temperature control during storage.

Experimental Workflow and Protocol Integration

The comprehensive characterization of amorphous this compound requires integration of multiple analytical techniques through a systematic workflow. The following diagram visualizes the experimental sequence and decision points in the characterization protocol:

Figure 1: Experimental workflow for comprehensive characterization of amorphous this compound

This integrated approach ensures thorough characterization of amorphous this compound through complementary techniques, providing comprehensive data for formulation development and stability assessment. The protocol emphasizes the central role of XRPD in initial solid-state identification, with subsequent specialized analyses addressing specific aspects of material behavior. Regular calibration and method validation across all techniques are essential for generating reliable, reproducible data suitable for regulatory submissions and quality control in pharmaceutical development.

Conclusion

The comprehensive characterization of amorphous this compound requires a multifaceted analytical approach centered around XRPD with support from thermal, dielectric, and spectroscopic methods. The distinctive crystallization kinetics of this compound, following Avrami behavior with exponent n = 2 indicating one-dimensional crystal growth, necessitates careful stability monitoring during formulation development and storage. The integrated protocol presented herein enables researchers to accurately identify amorphous content, assess physical stability, and predict shelf-life under various storage conditions. As pharmaceutical development increasingly leverages amorphous systems to enhance bioavailability, robust characterization methodologies become essential for ensuring product quality and performance throughout the drug lifecycle.

Application Note: Stability Assessment of Amorphous Biclotymol

This section provides a comprehensive overview of the experimental design for evaluating the physical stability of amorphous Biclotymol, based on a published case study [1].

- Objective: To investigate the crystallization kinetics and molecular mobility of amorphous this compound, an active pharmaceutical ingredient (API), in order to assess its physical stability above the glass transition temperature (Tg).

- Background: The physical stability of amorphous pharmaceuticals is a critical factor in drug development. This study utilized a combination of calorimetric, diffraction, and microscopy techniques to provide a multi-faceted analysis of this compound's behavior [1].

- Key Conclusion: Amorphous this compound was found to be a "fragile" glass-former. However, it demonstrated a relatively low inclination to crystallize, maintaining stability over eight months of storage at 2°C above its Tg [1].

Summary of Experimental Techniques & Key Parameters

The following table summarizes the core quantitative data and parameters derived from the this compound stability study.

| Experimental Technique | Key Measured Parameters | Application/Outcome in the Study |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Heat capacity change at Tg | Determination of the thermodynamic fragility index (m ≈ 100), Isothermal & non-isothermal crystallization kinetics [1]. |

| Temperature-Resolved X-Ray Powder Diffraction (TR-XRPD) | Crystalline structure, Phase transformation temperatures | Identification and monitoring of the formation of a metastable crystalline form during heating [1]. |

| Hot Stage Microscopy (HSM) | Visual crystal growth, Nucleation mechanism | Confirmation of a site-saturated nucleation mechanism for the metastable form [1]. |

| Long-Term Stability Storage | Storage condition: T = Tg + 2°C, Duration: 8 months | Direct assessment of physical stability; no significant crystallization observed [1]. |

Detailed Experimental Protocols

This section outlines the specific methodologies employed in the referenced study. Please note that while the core techniques and objectives are clear, some specific instrument settings (e.g., exact heating rates, sample masses) are not detailed in the available abstract [1].

Protocol 1: Thermal Analysis and Molecular Mobility via DSC

- Sample Preparation: Place a few milligrams of amorphous this compound powder into a standard aluminum DSC crucible and seal it hermetically.

- Glass Transition Measurement:

- Run a heating scan from a temperature below the expected Tg to a temperature above it at a standard rate (e.g., 10°C/min).

- Analyze the resultant thermogram to identify the Tg as a mid-point of the heat capacity step.

- Fragility Index Determination:

- Perform DSC measurements at varying heating rates.

- Calculate the thermodynamic fragility index (m) from the dependence of Tg on the heating rate. A value of ~100 classifies this compound as a "fragile" glass-former [1].

- Isothermal Crystallization Kinetics:

- Rapidly heat the sample to a temperature significantly above Tg and hold it isothermally.

- Monitor the heat flow over time. Model the crystallization exotherm using the Avrami model to extract nucleation and growth parameters [1].

- Non-Isothermal Crystallization Kinetics:

- Heat the sample at a constant rate from below Tg through the cold-crystallization region.

- Analyze the data using the Augis and Bennett model to determine kinetic parameters [1].

Protocol 2: Solid-State Characterization via TR-XRPD & HSM

- TR-XRPD for Structural Analysis:

- Load the amorphous this compound sample onto a temperature-controlled stage within the X-ray diffractometer.

- Collect diffraction patterns while gradually increasing the temperature.

- Identify the appearance of diffraction peaks to confirm crystallization and determine the crystalline form of the material (noting the presence of a metastable polymorph) [1].

- HSM for Visual Observation:

- Place a small amount of amorphous this compound on a hot stage microscope slide.

- Observe the sample in real-time under polarized light while applying a controlled temperature program.

- Document the temperature at which crystals first appear (nucleation) and their subsequent growth morphology, which helped confirm the site-saturated nucleation mechanism [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and relationship between the different experimental techniques described in the protocols.

Key Considerations for Protocol Implementation

When designing stability studies for amorphous systems like this compound, consider these factors informed by general principles of amorphous solid dispersions (ASDs) [2]:

- Thermodynamic Factors: Drug-polymer miscibility is a fundamental determinant of stability. Evaluate this early in development to predict long-term stability [2].

- Kinetic Factors: Molecular mobility, even below Tg, is a primary driver of crystallization. The fragility index (m) is a key parameter for estimating this mobility [2] [1].

- Environmental Stresses: Temperature and relative humidity are critical external factors that can significantly impact both the thermodynamic and kinetic stability of an ASD, and should be rigorously controlled during testing [2].

References

Biclotymol: Application Notes for Oropharyngeal Infections

Biclotymol is a topical antiseptic with demonstrated antibacterial, anti-inflammatory, and analgesic properties. It is considered a prompt, effective, and safe first-line option for treating infectious sore throat, helping to limit unnecessary antibiotic use [1]. Its mechanism of action and efficacy profile make it a compelling candidate for further investigation in controlled oropharyngeal infection models.

1. Molecular Characterization and Bioactivity this compound (CAS No. 15686-33-6) is a phenolic compound with the molecular formula C21H26Cl2O2 and a molecular weight of 381.34 g/mol [2]. It appears as a yellow solid and is intended for research into infectious oropharyngeal diseases [2]. Preclinical studies have confirmed its marked antibacterial efficacy, which is associated with a fast-onset and long-lasting anti-inflammatory and analgesic action [1].

2. Proposed Mechanism of Action The therapeutic action of this compound in oropharyngeal infections is multi-factorial, targeting both the causative pathogens and the associated symptomatic inflammation and pain. The proposed mechanism can be summarized as follows:

3. Quantitative Efficacy Profile The following table summarizes key efficacy and tolerability findings from clinical studies on this compound in spray formulation for sore throat:

| Parameter | Reported Outcome | Study Details |

|---|---|---|

| Overall Efficacy | Majority of patients reported "very good" or "good" efficacy [1]. | Evaluated in two well-controlled clinical investigations [1]. |

| Anti-inflammatory Action | Evident anti-inflammatory properties demonstrated [1]. | Confirmed in a number of preclinical studies [1]. |

| Analgesic (Pain Relief) | Evident analgesic action demonstrated [1]. | Confirmed in a number of preclinical studies [1]. |

| Onset of Effect | Fast onset of therapeutic action [1]. | Preclinical data indicates a rapid start to efficacy [1]. |

| Duration of Effect | Long-lasting action [1]. | Preclinical data indicates sustained efficacy [1]. |

| Tolerability | Excellent tolerability profile [1]. | Observed in clinical studies [1]. |

Preclinical Oropharyngeal Aspiration Model Protocol

This protocol adapts a standard murine oropharyngeal aspiration model for the study of bacterial pneumonia, which can be utilized to evaluate the efficacy of topical agents like this compound [3]. The model mimics the natural route of infection via aspiration of oropharyngeal contents.

1. Experimental Workflow The overall procedure, from bacterial preparation to endpoint analysis, is outlined below.

2. Detailed Methodology

Part A: Preparation of Bacterial Inoculum [3]

- Isolate Colonies: Streak the bacterial strain (e.g., Acinetobacter baumannii) on appropriate sterile agar medium to generate isolated colonies. Incubate overnight at 37°C.

- Grow Overnight Culture: Select an isolated colony to inoculate 10 mL of sterile broth medium. Incubate at 37°C with shaking (200 rpm) overnight to reach the stationary phase.

- Grow Subculture: Transfer 100 µL of the overnight culture into 10 mL of fresh, sterile broth. Incubate at 37°C with shaking for approximately 3 hours to reach the exponential/log phase.

- Wash Bacteria: Pellet the bacteria by centrifugation at 4,000 × g for 5 minutes. Aspirate the supernatant and resuspend the pellet in 10 mL of sterile Phosphate-Buffered Saline (PBS). Repeat this wash step twice for a total of three washes.

- Adjust Concentration: Measure the optical density of the suspension at 600 nm (OD600). Dilute or concentrate the suspension with sterile PBS to achieve the target OD600, which correlates to a specific colony-forming unit per mL (CFU/mL) concentration. Determine this correlation coefficient for each bacterial strain beforehand. A typical inoculum for Gram-negative species ranges from 2 × 10⁸ to 1 × 10⁹ CFUs/mL.

Part B: Animal Anesthesia and Infection [3]